

# Toxicology and Safety Profile of 1-Adamantylhydrazine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 1-Adamantylhydrazine  
hydrochloride

Cat. No.: B1367058

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for **1-Adamantylhydrazine hydrochloride**. Significant data gaps exist for this compound in the public domain. Information on structurally related compounds, such as amantadine hydrochloride and other hydrazine derivatives, is included for context and to highlight potential areas of concern. This information should be interpreted with caution and is not a substitute for comprehensive, compound-specific toxicological evaluation.

## Introduction

**1-Adamantylhydrazine hydrochloride** is a chemical compound featuring a rigid, lipophilic adamantane cage attached to a hydrazine functional group. The unique properties of the adamantane moiety have led to its incorporation into various drug candidates. However, the presence of the hydrazine group, a structural alert for toxicity, necessitates a thorough evaluation of its safety profile. This guide synthesizes the currently available, albeit limited, toxicology and safety data for **1-Adamantylhydrazine hydrochloride** and provides context by examining related compounds.

## Physicochemical Properties

Property	Value
Chemical Name	1-Adamantylhydrazine hydrochloride
Synonyms	Tricyclo[3.3.1.1 <sup>3,7</sup> ]decan-1-ylhydrazine hydrochloride
CAS Number	10590-93-9
Molecular Formula	C <sub>10</sub> H <sub>19</sub> ClN <sub>2</sub>
Molecular Weight	202.72 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water

## Toxicological Data

A significant lack of specific toxicological data for **1-Adamantylhydrazine hydrochloride** in publicly accessible literature necessitates a cautious approach to its handling and development. The following sections summarize the available data for the compound itself, its structural analog amantadine hydrochloride, and the general toxicological properties of hydrazine derivatives.

### Acute Toxicity

Limited information is available for the acute toxicity of **1-Adamantylhydrazine hydrochloride**.

Table 1: Acute Toxicity of **1-Adamantylhydrazine Hydrochloride**

Test	Species	Route	Value	Reference
LD50	Rat	Oral	320 mg/kg	Not specified

For comparison, the acute toxicity of the structurally related amantadine hydrochloride is presented below.

Table 2: Acute Toxicity of Amantadine Hydrochloride

Test	Species	Route	Value	Reference
LD50	Rat	Oral	800 - 1275 mg/kg	[1][2][3]
LD50	Mouse	Oral	700 mg/kg	[1][4]
LD50	Rat	Intraperitoneal	150 mg/kg	[1][5]
LD50	Mouse	Intraperitoneal	198 mg/kg	[4]
LD50	Rat	Intravenous	90 mg/kg	[4]
LD50	Mouse	Intravenous	95 mg/kg	[4]
LDLo	Human	Oral	43 mg/kg	[4]

## Genotoxicity

No specific genotoxicity studies for **1-Adamantylhydrazine hydrochloride** were identified. However, hydrazine and many of its derivatives are known to be genotoxic.

In contrast, the related compound amantadine hydrochloride has been evaluated for genotoxicity and has not shown mutagenic potential in several assays.[4]

Table 3: Genotoxicity of Amantadine Hydrochloride

Assay	System	Metabolic Activation	Result
Ames Test	Salmonella typhimurium	With and without	Negative
Mammalian Cell Gene Mutation	Chinese Hamster Ovary (CHO) cells	With and without	Negative
In vitro Chromosome Aberration	Human peripheral blood lymphocytes	With and without	Negative
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative

## Carcinogenicity

There are no available carcinogenicity studies for **1-Adamantylhydrazine hydrochloride**. The US Environmental Protection Agency (EPA) has classified hydrazine and 1,1-dimethylhydrazine as probable human carcinogens (Group B2). Long-term carcinogenicity studies for amantadine hydrochloride have not been performed.<sup>[4]</sup>

## Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **1-Adamantylhydrazine hydrochloride** were identified.

For amantadine hydrochloride, evidence of reproductive and developmental toxicity exists. It is listed under California's Proposition 65 as a chemical known to cause developmental toxicity.<sup>[6]</sup>

Summary of Amantadine Hydrochloride Reproductive and Developmental Toxicity:

- Fertility: Impaired fertility was observed in a three-litter study in rats at a dose of 32 mg/kg/day.<sup>[4]</sup>
- Embryotoxicity and Teratogenicity: Amantadine hydrochloride was found to be embryotoxic and teratogenic in rats at a dose of 50 mg/kg/day, but not at 37 mg/kg/day. These effects were not observed in rabbits.<sup>[4]</sup>

## General Toxicology of Hydrazine Compounds

Hydrazine and its derivatives are a class of chemicals with well-documented toxicity.<sup>[7][8][9]</sup>

Key toxicological effects include:

- Neurotoxicity: Hydrazines can cause central nervous system effects, including seizures. This is believed to be due to the inhibition of pyridoxal kinase, leading to a deficiency of pyridoxal-5-phosphate (the active form of vitamin B6), which is a crucial cofactor for the synthesis of the neurotransmitter GABA.<sup>[7]</sup>
- Hepatotoxicity: Liver damage is a known effect of exposure to some hydrazines.<sup>[7]</sup>
- Hematotoxicity: Effects on the blood, such as anemia, have been reported.<sup>[9]</sup>

- **Carcinogenicity:** As mentioned, several hydrazine compounds are considered probable human carcinogens.

## Experimental Protocols

As specific experimental details for **1-Adamantylhydrazine hydrochloride** are unavailable, this section provides an overview of standard methodologies for key toxicological endpoints.

### Acute Oral Toxicity (Representative OECD Guideline 423)

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Acclimation:** Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated for at least 5 days before the study.
- **Dose Administration:** The test substance is administered orally by gavage. A starting dose is selected based on available information.
- **Procedure:** A single animal is dosed. If the animal survives, another animal is dosed at a higher level. If the first animal dies, another is dosed at a lower level. This sequential dosing continues until the criteria for classification are met.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.

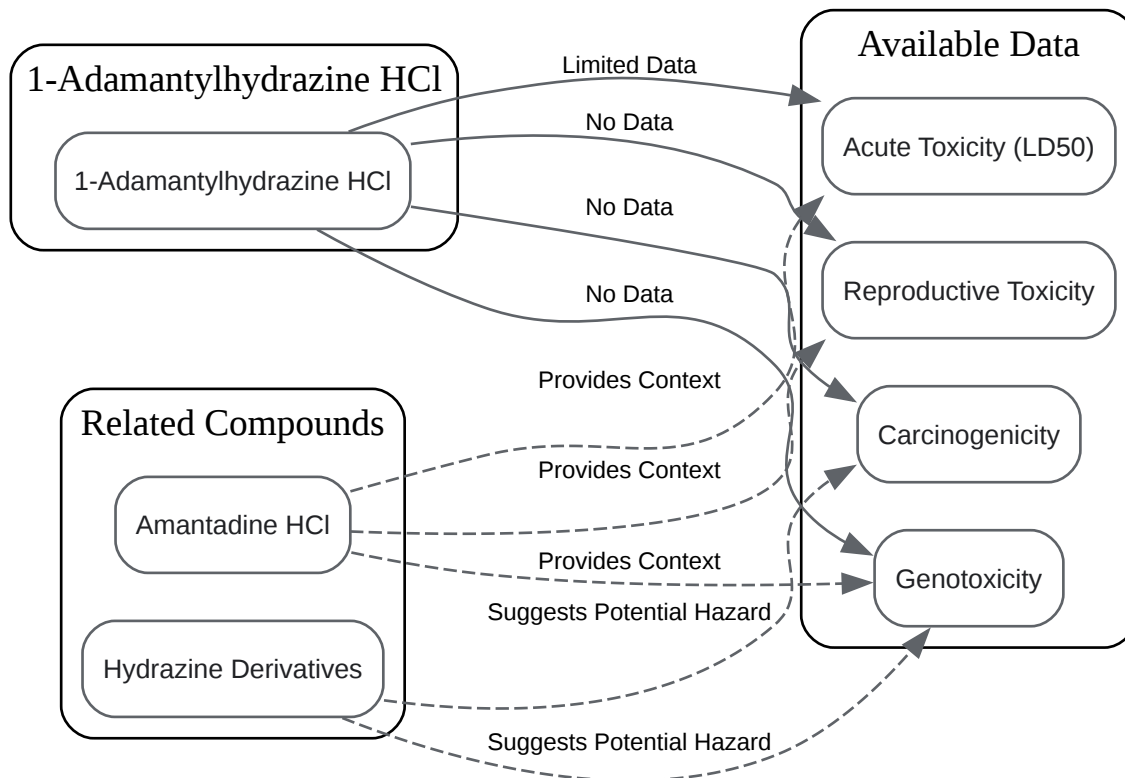
### Bacterial Reverse Mutation Test (Ames Test; Representative OECD Guideline 471)

- **Test Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and an *Escherichia coli* strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations.

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.
- **Procedure:** The test substance, bacterial culture, and S9 mix (if applicable) are combined and either poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background.

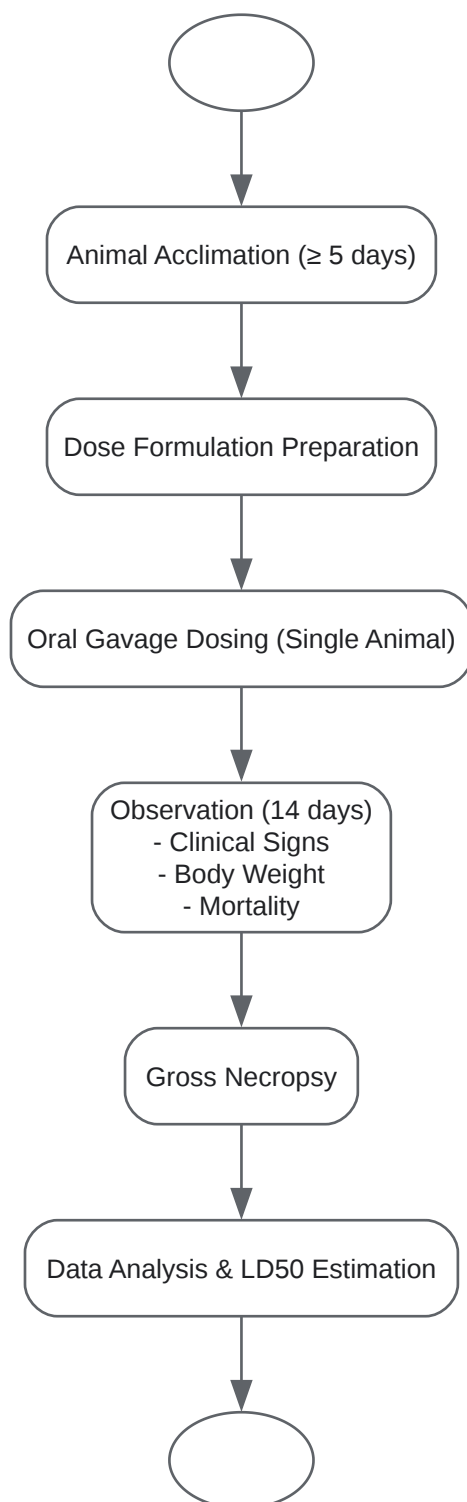
## Visualizations

The following diagrams illustrate logical relationships and typical experimental workflows relevant to the toxicological assessment of **1-Adamantylhydrazine hydrochloride**.



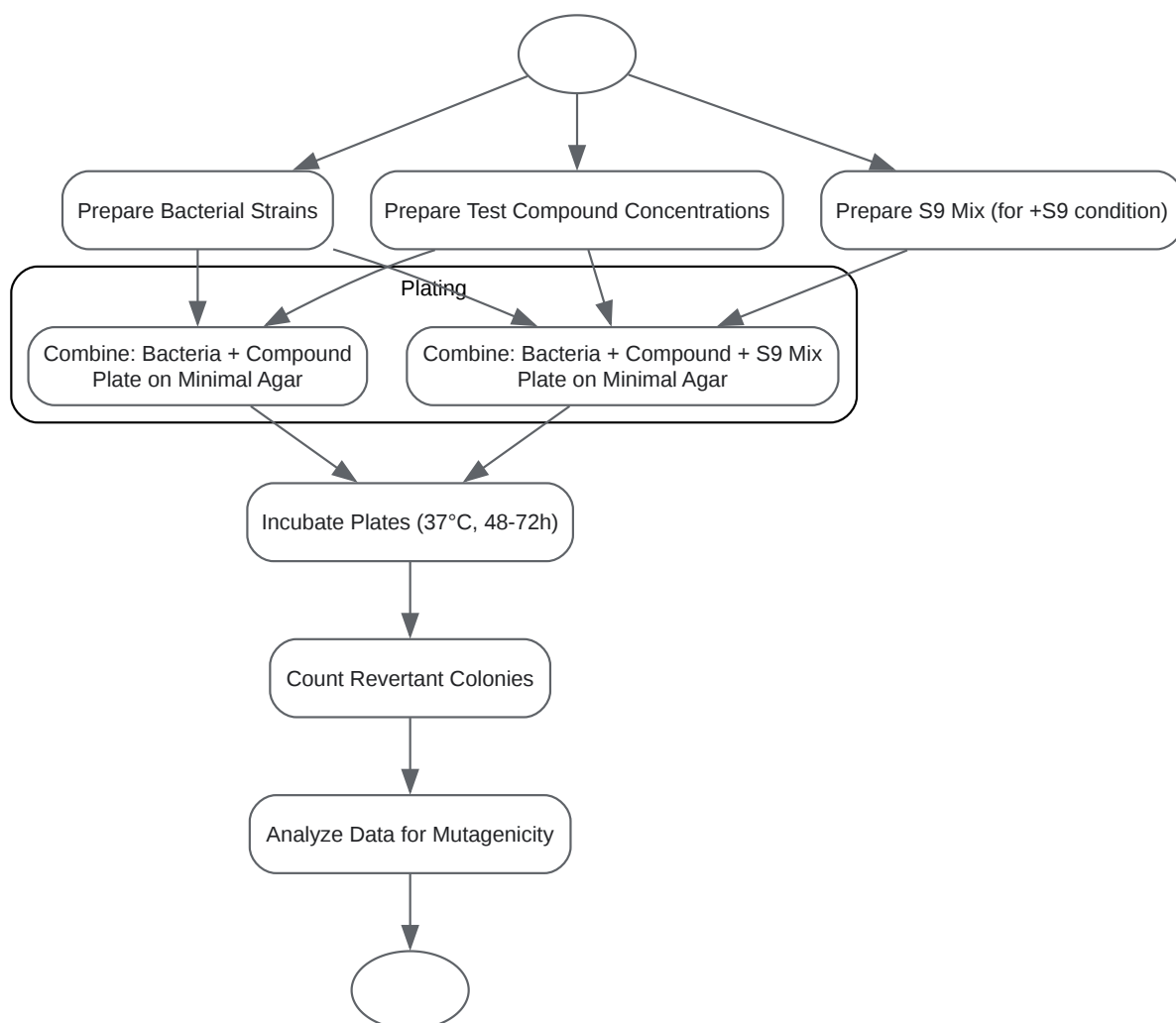
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Caption: Data availability for **1-Adamantylhydrazine hydrochloride** and related compounds.



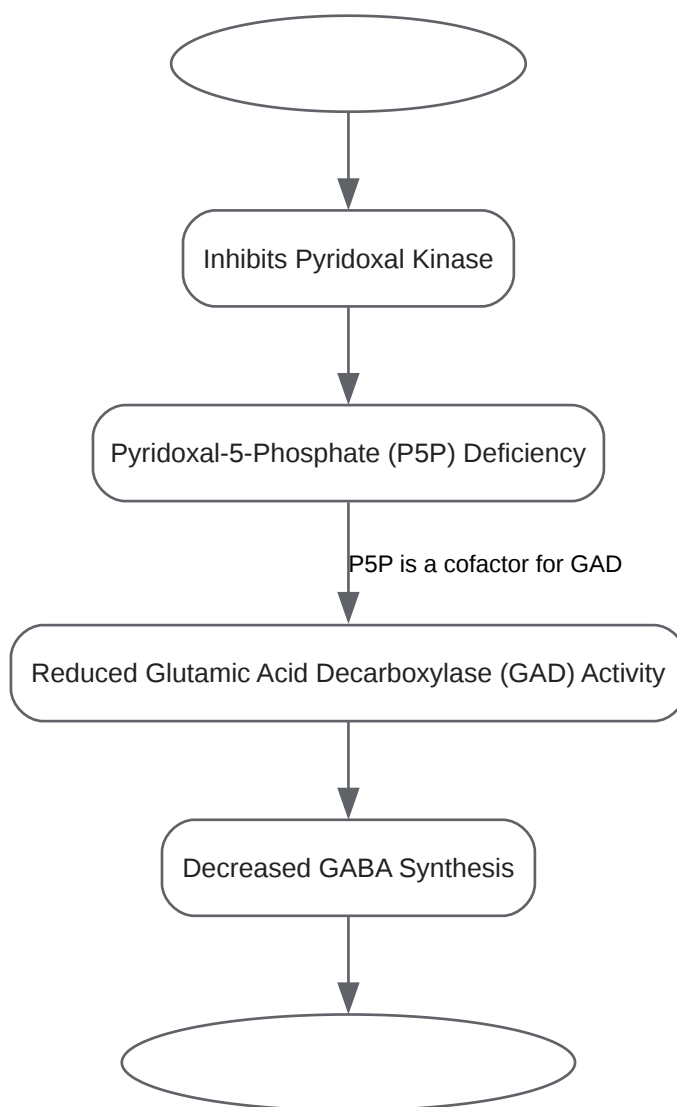
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Caption: Generalized workflow for an acute oral toxicity study.



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Caption: Simplified workflow for the Ames Bacterial Reverse Mutation Test.



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Caption: Postulated mechanism of hydrazine-induced neurotoxicity.

## Conclusion and Recommendations

The available data on the toxicology of **1-Adamantylhydrazine hydrochloride** is extremely limited, with only a single, unreferenced acute oral LD50 value in rats. The lack of data on genotoxicity, carcinogenicity, and reproductive toxicity is a major concern, especially given that the hydrazine moiety is a well-known structural alert for these endpoints. While data from the structurally related amantadine hydrochloride is available, the difference in the functional group (amine vs. hydrazine) means that the toxicological profiles are likely to be significantly different.

Based on the general toxicity of hydrazine compounds, it is prudent to handle **1-Adamantylhydrazine hydrochloride** with a high degree of caution. It should be considered potentially toxic, genotoxic, and carcinogenic until comprehensive studies are conducted to refute these concerns.

For researchers and drug development professionals, it is strongly recommended that a comprehensive toxicological assessment be undertaken for **1-Adamantylhydrazine hydrochloride**, following established regulatory guidelines, before proceeding with further development. This should include, at a minimum, a battery of in vitro genotoxicity tests, and if warranted, further in vivo studies to assess acute toxicity, repeated dose toxicity, and reproductive toxicity.

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